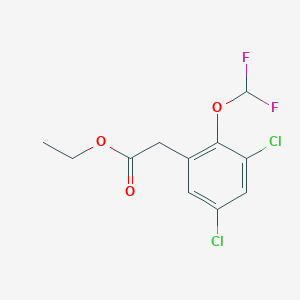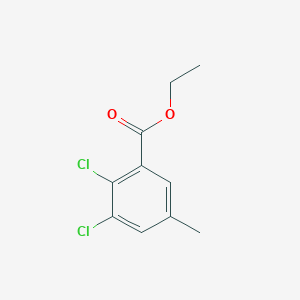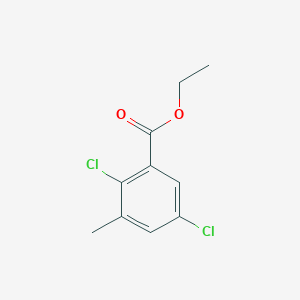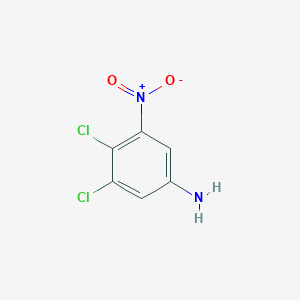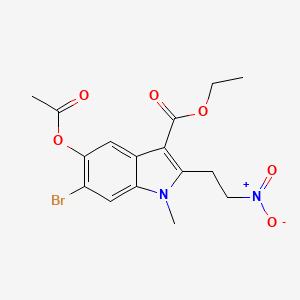
ethyl 5-acetoxy-6-bromo-1-methyl-2-(2-nitroethyl)-1H-indole-3-carboxylate
Descripción general
Descripción
Ethyl 5-acetoxy-6-bromo-1-methyl-2-(2-nitroethyl)-1H-indole-3-carboxylate (EBIC) is an organic compound that belongs to the class of heterocyclic compounds. It is a white crystalline solid that is soluble in polar solvents such as ethanol and dimethyl sulfoxide (DMSO). EBIC has been studied extensively in laboratory experiments due to its interesting properties and potential applications in a variety of scientific fields.
Aplicaciones Científicas De Investigación
Synthesis Techniques
One study focused on the synthesis of 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester, using 5-acetyl-1,2-dimethylindole-3-carboxylate and bromine as raw materials. The synthesis involved catalytic reactions under specific conditions, yielding a product with over 98% purity. This process demonstrates the compound's synthetic accessibility and potential for further functionalization (Huang Bi-rong, 2013).
Another research effort led to the synthesis of a new mecarbinate derivative, closely related to the target compound, showcasing the compound's versatility in creating pharmaceutical intermediates. The study involved single-crystal X-ray analysis and vibrational spectral studies, contributing to the understanding of the compound's structural properties (Da-Yun Luo et al., 2019).
Structural Analysis
Structural analysis plays a crucial role in understanding the properties and potential applications of this compound. One study detailed the crystal structure of a molecule closely related to the target compound, providing insights into its molecular conformation and interactions. This type of analysis is crucial for the development of new materials and drugs (A. Errossafi et al., 2015).
Propiedades
IUPAC Name |
ethyl 5-acetyloxy-6-bromo-1-methyl-2-(2-nitroethyl)indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O6/c1-4-24-16(21)15-10-7-14(25-9(2)20)11(17)8-13(10)18(3)12(15)5-6-19(22)23/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKUNWARFPQXFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C)CC[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-acetoxy-6-bromo-1-methyl-2-(2-nitroethyl)-1H-indole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



